molecular formula C28H44O B602421 5,6-trans-Vitamin D2 CAS No. 51744-66-2

5,6-trans-Vitamin D2

Cat. No.: B602421
CAS No.: 51744-66-2
M. Wt: 396.659
InChI Key: MECHNRXZTMCUDQ-HJEOZGDWSA-N
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Description

5,6-trans-Vitamin D2 is an isomer of Vitamin D2 . It is commonly used for the prevention and treatment of vitamin D deficiency and associated diseases, and also used for hypoparathyroidism .


Synthesis Analysis

Vitamin D2 is produced from its precursor ergosterol under the impact of ultraviolet (UV) light . This process is accompanied by the formation of various isomers that partly co-elute with the target compound and are currently difficult to analyze .


Molecular Structure Analysis

The molecular formula of this compound is C28H44O . The molecular weight is 396.65 .


Chemical Reactions Analysis

Vitamin D metabolites, including this compound, require hydroxylation in order to become biologically active in the human body . The in vivo synthesis of the predominant two biologically active metabolites of vitamin D occurs in two steps .


Physical and Chemical Properties Analysis

This compound and other Vitamin D metabolites have similar physical and chemical properties . They are lipid-soluble secosteroids responsible for a variety of biological effects .

Scientific Research Applications

  • Treatment of Hypoparathyroidism and Renal Osteodystrophy : Dihydrotachysterol2 (DHT2), a 5,6-trans derivative of vitamin D2, has been successfully used in treating hypoparathyroidism and renal osteodystrophy. Investigations into its metabolism started with the synthesis of a radioactively labelled compound for research purposes (Bosch, Visser, Thijssen, & Duursma, 1983).

  • Antiproliferative Activity Against Cancer Cells : Certain analogs of 1,25-dihydroxyvitamin D2, with modifications including the 5,6-trans modification, have shown antiproliferative effects against human malignant melanoma cell lines. This modification enhances the anti-cancer activity of these analogs (Piotrowska et al., 2016).

  • Insights into Vitamin D Receptor Binding : Research into A-ring stereoisomers of 5,6-trans-2-methyl-1,25-dihydroxyvitamin D3 and their epimers has provided insights into their binding affinities for the vitamin D receptor (VDR), influencing the development of chemotherapeutic agents for diseases like cancer, psoriasis, and osteoporosis (Fujishima et al., 2001).

  • Inhibition of Cancer Cell Proliferation : 5,6-trans-16-ene-vitamin D3 analogs exhibit significantly greater antiproliferative activities than the native form of vitamin D3, particularly in prostate, breast, and myeloid leukemia cancer cells. This finding highlights its potential in cancer treatment (Hisatake et al., 1999).

  • Comparative Biological Activity : Studies have compared the biological effects of 1,25-dihydroxy-vitamin D3 and its 5,6-trans-isomer, showing differences in their impact on various physiological systems, which is medically significant (Valinietse et al., 1986).

Mechanism of Action

Target of Action

The primary target of 5,6-trans-Vitamin D2, like other forms of Vitamin D, is the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that mediates the cellular actions of 1,25-dihydroxyvitamin D (1,25(OH)2D), the hormonally active form of Vitamin D .

Mode of Action

This compound interacts with its target, the VDR, leading to changes in gene expression that result in distinct physiological actions . The liganded VDR recruits co-regulatory complexes, which mediate these cellular actions . .

Biochemical Pathways

Vitamin D3, lumisterol, tachysterol, and 7-dehydrocholesterol (7DHC) are substrates for CYP11A1 activity that by itself or in cooperation with other CYP enzymes produces the corresponding hydroxyderivatives . The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to their further isomerization and degradation with production of 5,6-trans-vitamin D3, suprasterols, iso-tachysterols, and cholesta-5,7,9(11)-triene .

Pharmacokinetics

Understanding the pharmacokinetics of vitamins provides critical insights into absorption, distribution, and metabolism, all of which are essential for achieving the desired pharmacological response .

Result of Action

Vitamin d has a key role in stimulating calcium absorption from the gut and promoting skeletal health, as well as many other important physiological functions .

Action Environment

The action of this compound, like other forms of Vitamin D, can be influenced by environmental factors. For instance, UVB-induced vitamin signaling can be different from that observed after oral vitamin D delivery

Safety and Hazards

As a controlled product, documentation may be required to meet relevant regulations . More research is needed to fully understand the safety and hazards associated with 5,6-trans-Vitamin D2.

Future Directions

Despite the vast literature on the pleiotropic actions of Vitamin D, future research approaches that consider and circumvent the inherent difficulties in studying the effects of Vitamin D supplementation on health outcomes are needed to assess the potential beneficial effects of Vitamin D . The evaluation of the whole Vitamin D endocrine system, rather than only of 25-hydroxyvitamin D levels before and after treatment, use of adequate and physiologic Vitamin D dosing, grouping based on the achieved Vitamin D levels rather than the amount of Vitamin D supplementation subjects may receive, and sufficiently long follow-up are some of the aspects that need to be carefully considered in future studies .

Biochemical Analysis

Biochemical Properties

5,6-trans-Vitamin D2, like other forms of vitamin D, is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for CYP11A1 activity, which produces corresponding hydroxyderivatives . The nature of these interactions is crucial for the biological roles of this compound.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the metabolic pathways of Vitamin D. It interacts with enzymes and cofactors in these pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins

Properties

IUPAC Name

(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13+/t20-,22+,25-,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECHNRXZTMCUDQ-VLOQVYPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51744-66-2
Record name (5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051744662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5E,7E,22E)-9,10-SECOERGOSTA-5,7,10(19),22-TETRAEN-3.BETA.-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYM8W766XP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is trans-Vitamin D2 and how does it differ from Vitamin D2?

A: Trans-Vitamin D2, also known as 5,6-trans-Vitamin D2, is a stereoisomer of Vitamin D2. This means it has the same molecular formula and connectivity of atoms as Vitamin D2, but differs in the spatial arrangement of its atoms. Specifically, the difference lies in the orientation of the hydrogen atoms attached to carbons 5 and 6 in the molecule. In Vitamin D2, these hydrogens are on the same side of the double bond (cis configuration), while in trans-Vitamin D2, they are on opposite sides (trans configuration) [].

Q2: How can I distinguish between trans-Vitamin D2 and other Vitamin D2 isomers?

A2: Several analytical methods can differentiate trans-Vitamin D2 from its isomers:

  • High-speed liquid chromatography (HSLC): This technique separates compounds based on their different affinities for a stationary phase (column) and a mobile phase (solvent). By carefully selecting the column and solvent system, researchers achieved good resolution and quantitation of trans-Vitamin D2 from other isomers like Vitamin D2, ergosterol, and lumisterol2 [].
  • Proton magnetic resonance spectroscopy (PMR): This method exploits the magnetic properties of atomic nuclei to provide structural information about molecules. By analyzing the chemical shifts of protons in the presence of a paramagnetic shift reagent (Eu(dpm)3), researchers identified a characteristic shift for the acetoxyl protons of acetylated trans-Vitamin D2, allowing its distinction from other isomers [].
  • Carbon-13 nuclear magnetic resonance (13C NMR): Similar to PMR, 13C NMR analyzes the magnetic properties of carbon nuclei. This technique, coupled with techniques like off-resonance noise-decoupling and lanthanide-induced shifts, allowed the complete assignment of carbon signals in trans-Vitamin D2 and helped determine its structural characteristics [].
  • Thin layer chromatography (TLC): While TLC alone cannot fully distinguish trans-Vitamin D2 from isocalciferol, researchers successfully separated it from other Vitamin D2 isomers. This technique, combined with other methods like gas chromatography, provided a reliable identification strategy [].

Q3: Can trans-Vitamin D2 be chemically synthesized?

A: Yes, trans-Vitamin D2 can be synthesized from a precursor molecule known as the C27-ketone. Researchers successfully used the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide, to create a double bond at a specific position in the molecule, leading to the formation of trans-Vitamin D2 [].

Q4: What happens to trans-Vitamin D2 under certain conditions?

A4: Trans-Vitamin D2 can undergo various chemical transformations:

  • Oxidation: Trans-Vitamin D2 can be oxidized to form the Vitamin D2-ketone, a reaction that helps confirm the structural identity of trans-Vitamin D2 [].
  • Isomerization: Exposure to certain reagents, such as boron trifluoride and iodine, can induce isomerization of trans-Vitamin D2 to form other isomers, including iso-Vitamin D2 and iso-Tachysterin2 [].
  • Sulfur dioxide adduct formation: Trans-Vitamin D2 reacts with sulfur dioxide to form adducts. Upon heating, these adducts release sulfur dioxide and primarily yield trans-Vitamin D2, with a small amount of Vitamin D2 also being formed [].

Q5: What is the historical context of trans-Vitamin D2 research?

A: Research on trans-Vitamin D2 and related Vitamin D isomers began in the mid-20th century. Early studies focused on chemical isomerization reactions of Vitamin D2, leading to the discovery and characterization of various isomers, including trans-Vitamin D2 [, , ]. These initial findings paved the way for further investigations into the synthesis, analytical techniques, and potential biological properties of these compounds. Over time, researchers developed more sophisticated analytical methods, including chromatography and spectroscopy, to effectively separate and identify these isomers [, , , ]. More recently, the focus has shifted towards understanding the occurrence and formation of these isomers in food sources, such as mushrooms, upon UV irradiation [].

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